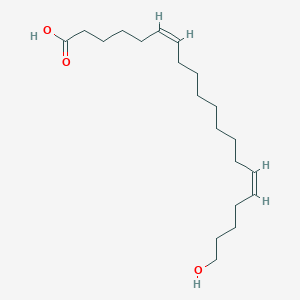

20-HEDE

Description

Propriétés

Formule moléculaire |

C20H36O3 |

|---|---|

Poids moléculaire |

324.5 g/mol |

Nom IUPAC |

(6Z,15Z)-20-hydroxyicosa-6,15-dienoic acid |

InChI |

InChI=1S/C20H36O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h8-11,21H,1-7,12-19H2,(H,22,23)/b10-8-,11-9- |

Clé InChI |

RYHYNNWEPYGEEH-WGEIWTTOSA-N |

SMILES |

C(CCCC=CCCCCC(=O)O)CCCC=CCCCCO |

SMILES isomérique |

C(CCC/C=C\CCCCC(=O)O)CCC/C=C\CCCCO |

SMILES canonique |

C(CCCC=CCCCCC(=O)O)CCCC=CCCCCO |

Synonymes |

20-HEDE 20-hydroxyeicosa-6(Z),15(Z)-dienoic acid WIT002 cpd |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 20-Hydroxyeicosatetraenoic Acid (20-HETE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a biologically active lipid metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families. This eicosanoid plays a critical role in the regulation of vascular tone, renal function, and angiogenesis, and has been implicated in the pathophysiology of hypertension, stroke, and cancer. This technical guide provides a comprehensive overview of the molecular mechanisms of action of 20-HETE, with a focus on its signaling pathways, physiological effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: GPR75 Receptor and Downstream Signaling

Recent evidence has identified the G protein-coupled receptor 75 (GPR75) as a specific cell surface receptor for 20-HETE. The binding of 20-HETE to GPR75 initiates a cascade of intracellular signaling events that mediate its diverse physiological effects.

20-HETE/GPR75 Signaling Pathway

The activation of GPR75 by 20-HETE leads to the dissociation of the Gαq/11 subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This central pathway then diverges to activate multiple downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

Key Physiological Effects and Associated Mechanisms

Vasoconstriction

20-HETE is a potent vasoconstrictor, particularly in the renal and cerebral microvasculature. Its contractile effect is mediated through multiple mechanisms that converge on increasing intracellular Ca2+ concentration in vascular smooth muscle cells (VSMCs).

Signaling Pathway for Vasoconstriction:

Quantitative Data on 20-HETE-Induced Vasoconstriction:

| Parameter | Value | Cell/Tissue Type | Reference |

| EC50 for Vasoconstriction | ~100 nM | Rat renal arterioles | [1] |

| Inhibition of K+ current | Concentration-dependent | Cat cerebral vascular smooth muscle cells | [2] |

| Increase in L-type Ca2+ current | ~40% at 100 nM | Rat cardiomyocytes | [3] |

Endothelial Dysfunction

20-HETE contributes to endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS), leading to reduced nitric oxide (NO) bioavailability and increased production of superoxide.

Signaling Pathway for Endothelial Dysfunction:

Quantitative Data on 20-HETE and Endothelial Function:

| Parameter | Effect of 20-HETE | Concentration | Cell/Tissue Type | Reference |

| NO Release | 50% reduction | 1 nM | Endothelial cells | [4] |

| Superoxide Production | Significant increase | 10 nM | Human umbilical vein endothelial cells | [5] |

| eNOS-HSP90 Association | Inhibition | Not specified | Endothelial cells |

Angiogenesis

20-HETE has pro-angiogenic effects, promoting the proliferation, migration, and tube formation of endothelial cells. This is mediated through the activation of the MAPK and PI3K/Akt pathways.

Experimental Workflow for Angiogenesis Assay:

Quantitative Data on 20-HETE and Angiogenesis:

| Parameter | Effect of 20-HETE | Concentration | Assay | Reference |

| Endothelial Cell Proliferation | Significant increase | 0.4–2.0 μM | HUVECs | |

| Angiogenesis in vivo | 3.6 ± 0.2-fold increase | Not specified | Matrigel plug assay | |

| Blood Flow Recovery | Significantly reduced by 20-HETE inhibitor | Not specified | Mouse hindlimb ischemia |

Experimental Protocols

Measurement of Vascular Reactivity to 20-HETE

This protocol describes the measurement of vasoconstrictor responses to 20-HETE in isolated, pressurized arteries.

-

Vessel Isolation and Cannulation:

-

Isolate small arteries (e.g., renal or cerebral) from the animal model of interest.

-

Transfer the vessel to a chamber containing physiological salt solution (PSS).

-

Cannulate both ends of the vessel with glass micropipettes and secure with sutures.

-

Pressurize the vessel to a physiological level (e.g., 80 mmHg).

-

-

Equilibration and Viability Check:

-

Allow the vessel to equilibrate for at least 30 minutes.

-

Assess vessel viability by challenging with a high potassium solution (e.g., 60 mM KCl) to induce constriction.

-

-

20-HETE Administration:

-

Prepare a stock solution of 20-HETE in ethanol.

-

Generate a cumulative concentration-response curve by adding increasing concentrations of 20-HETE to the superfusion bath.

-

Record the changes in vessel diameter using a video microscopy system.

-

-

Data Analysis:

-

Calculate the percentage of vasoconstriction relative to the baseline diameter.

-

Plot the concentration-response curve and determine the EC50 value.

-

Assessment of eNOS Uncoupling

This protocol outlines a method to assess 20-HETE-induced eNOS uncoupling by measuring superoxide and nitric oxide production in endothelial cells.

-

Cell Culture:

-

Culture endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) to confluence.

-

Serum-starve the cells overnight before the experiment.

-

-

Measurement of Superoxide Production:

-

Load the cells with a superoxide-sensitive fluorescent probe (e.g., dihydroethidium - DHE).

-

Treat the cells with 20-HETE at the desired concentration.

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates superoxide production.

-

-

Measurement of Nitric Oxide Production:

-

Load the cells with a nitric oxide-sensitive fluorescent probe (e.g., 4,5-diaminofluorescein diacetate - DAF-FM).

-

Stimulate the cells with an eNOS agonist (e.g., calcium ionophore A23187) in the presence or absence of 20-HETE.

-

Measure the fluorescence intensity. A decrease in fluorescence in the presence of 20-HETE suggests reduced NO production.

-

-

Western Blot for eNOS-HSP90 Association:

-

Lyse the treated cells and perform immunoprecipitation for eNOS.

-

Perform SDS-PAGE and western blotting on the immunoprecipitated proteins.

-

Probe the membrane with antibodies against eNOS and HSP90 to assess their association. A reduced HSP90 signal in the 20-HETE treated group indicates uncoupling.

-

Matrigel Plug Angiogenesis Assay

This in vivo assay is used to assess the pro-angiogenic effects of 20-HETE.

-

Matrigel Preparation:

-

Thaw Matrigel on ice.

-

Mix Matrigel with 20-HETE or vehicle control. Heparin can be added to stabilize growth factors.

-

-

Subcutaneous Injection:

-

Inject the Matrigel mixture subcutaneously into the flank of mice.

-

The Matrigel will form a solid plug at body temperature.

-

-

Incubation Period:

-

Allow 7-14 days for blood vessels from the surrounding tissue to invade the Matrigel plug.

-

-

Plug Excision and Analysis:

-

Excise the Matrigel plug.

-

Fix the plug in formalin and embed in paraffin.

-

Section the plug and perform immunohistochemistry for an endothelial cell marker (e.g., CD31) to visualize the newly formed blood vessels.

-

Quantify the degree of angiogenesis by measuring the vessel density or hemoglobin content of the plug.

-

Conclusion

20-HETE is a multifaceted signaling molecule with profound effects on the cardiovascular and renal systems. Its mechanism of action, primarily through the GPR75 receptor, involves a complex interplay of intracellular signaling pathways that regulate vascular tone, endothelial function, and angiogenesis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate roles of 20-HETE in health and disease, and to explore its potential as a therapeutic target for a range of pathological conditions. The continued elucidation of 20-HETE's mechanisms will be crucial for the development of novel drugs targeting this important signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of 20-hydroxyeicosatetraenoic acid in altering vascular reactivity in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-hydroxyeicosatetraenoic acid causes endothelial dysfunction via eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

20-HEDE as a 20-HETE Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent lipid signaling molecule with significant physiological and pathophysiological roles in the cardiovascular system. It is a powerful vasoconstrictor and plays a crucial part in the regulation of vascular tone, angiogenesis, and blood pressure.[1][2][3] The discovery of its dedicated G protein-coupled receptor, GPR75, has further illuminated the signaling pathways through which 20-HETE exerts its effects.[4][5] Dysregulation of the 20-HETE pathway has been implicated in various cardiovascular diseases, including hypertension, making it a compelling target for therapeutic intervention.

This technical guide focuses on 20-hydroxyeicosa-6(Z),15(Z)-dienoic acid (20-HEDE), a notable antagonist of 20-HETE. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the associated signaling pathways.

Chemical Properties and Mechanism of Action

This compound, also known as WIT002, is a structural analog of 20-HETE. Its primary mechanism of action is the competitive antagonism of the 20-HETE receptor, GPR75. By binding to GPR75, this compound prevents the downstream signaling cascade initiated by 20-HETE, thereby inhibiting its biological effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and other 20-HETE antagonists in various in vitro and in vivo models.

Table 1: In Vitro Efficacy of 20-HETE Antagonists

| Antagonist | Assay | Cell Type/Tissue | Agonist (Concentration) | Antagonist Concentration | Observed Effect | Reference |

| This compound (WIT002) | Cell Invasion | A549 (Human non-small cell lung cancer) | Endogenous | 10 µM | Significant decrease in invasion | |

| This compound (WIT002) | Cell Proliferation | 786-O, 769-P (Human renal adenocarcinoma) | - | 10 µM | Inhibition of proliferation | |

| 20-HEDGE | GPR75-GIT1 Association | Human Microvascular Endothelial Cells (HMVEC) | 20-HETE (1 or 10 nmol/L) | 10 nmol/L | Prevented 20-HETE-stimulated association | |

| AAA | Cell Migration | PC-3 (Human prostate cancer) | 20-HETE (0.1 nM) | 5 µM | Significantly reduced 20-HETE-induced migration | |

| 19-HEDE amide | Cell Migration | PC-3 (Human prostate cancer) | 20-HETE (0.1 nM) | 10 µM | Impaired 20-HETE-induced cell migration |

Table 2: In Vivo Efficacy of 20-HETE Antagonists

| Antagonist | Animal Model | Parameter Measured | Dosage | Treatment Duration | Observed Effect | Reference |

| This compound | Sprague-Dawley Rats (DHT-induced hypertension) | Mean Arterial Pressure | Not specified | Not specified | Prevented the development of hypertension | |

| This compound (WIT002) | Athymic Nude Mice (786-O renal carcinoma xenograft) | Tumor Growth | Daily administration | Started 7-14 days post-implantation | 84% inhibition of tumor growth | |

| 20-HEDGE | JCR Rats (Metabolic Syndrome) | Systolic Blood Pressure | 10 mg/kg/day | Not specified | Decreased from 182±3 mmHg to 149±2 mmHg | |

| AAA | Myh11-4a12 Mice (Hypertensive) | Systolic Blood Pressure | Administered in drinking water | 12 days | Reversed hypertension (from 145±2 mmHg to 127±2 mmHg) | |

| This compound | Rats (LPS-induced septic shock) | Mean Arterial Pressure | 30 mg/kg, s.c. | 1 h after LPS | Reversed the hypotensive effect of a 20-HETE agonist | |

| AAA + EET-A | Young Spontaneously Hypertensive Rats (SHR) | Systolic Blood Pressure | 10 mg/kg/day (in drinking water) | 4 weeks | Prevented hypertension development (134 ± 2 mmHg vs. 156 ± 5 mmHg in control) |

Signaling Pathways

20-HETE initiates a cascade of intracellular events upon binding to its receptor, GPR75. This compound, as a competitive antagonist, blocks the initial step of this pathway.

20-HETE Signaling Pathway in Vascular Smooth Muscle Cells (VSMCs)

References

- 1. 20- HETE Signals Through G Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20-Hydroxyeicosatetraenoic acid-induced vasoconstriction and inhibition of potassium current in cerebral vascular smooth muscle is dependent on activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-HETE activates the Raf/MEK/ERK pathway in renal epithelial cells through an EGFR- and c-Src-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

The Role of 20-HETE in Angiogenesis and Vasculogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE), a bioactive lipid mediator, is emerging as a critical regulator of vascular biology. Produced from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families, 20-HETE exerts potent effects on the vasculature.[1][2] While extensively studied for its role in vasoconstriction and hypertension, there is a growing body of evidence highlighting its multifaceted involvement in the fundamental processes of new blood vessel formation: angiogenesis (sprouting from pre-existing vessels) and vasculogenesis (formation of new vessels from progenitor cells).[1][3]

This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental evidence defining the role of 20-HETE in these crucial physiological and pathological processes. Understanding these core functions is paramount for developing novel therapeutic strategies targeting diseases characterized by aberrant vascularization, such as ischemic disorders and cancer.

Core Mechanisms and Signaling Pathways of 20-HETE in Angiogenesis

20-HETE stimulates nearly every key step of the angiogenic process, including the proliferation, migration, survival, and differentiation of endothelial cells (ECs) and endothelial progenitor cells (EPCs).[4] Its actions are mediated through a complex network of signaling cascades.

GPR75 Receptor and Downstream Transactivation

Recent evidence has identified GPR75, a G-protein coupled receptor (GPCR), as a specific cellular target for 20-HETE. In endothelial cells, the binding of 20-HETE to GPR75 initiates a signaling cascade involving Gαq/11 protein dissociation. This event facilitates the c-Src-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR), a pivotal step that triggers downstream signaling.

Key Signaling Cascades: PI3K/Akt and MAPK/ERK

Following EGFR transactivation, two major signaling pathways are engaged:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. 20-HETE-mediated activation of PI3K/Akt protects endothelial cells from apoptosis.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is a central regulator of cell proliferation, migration, and differentiation. 20-HETE activates the ERK1/2 of MAPK, which is a critical component of ischemia-induced angiogenesis.

Interaction with the HIF-1α/VEGF Axis

The Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) axis is a master regulator of angiogenesis, particularly in response to ischemia. 20-HETE demonstrates a complex, bidirectional relationship with this pathway, suggesting a positive feedback loop that amplifies the angiogenic response.

-

20-HETE as an Upstream Regulator: In ischemic conditions, 20-HETE production is markedly increased. It acts upstream to induce the expression of HIF-1α, which in turn drives the transcription of VEGF and its receptor, VEGFR2. Pharmacological blockade of 20-HETE synthesis or action significantly blunts the ischemia-induced increases in HIF-1α and VEGF.

-

20-HETE as a Downstream Mediator: Conversely, VEGF itself can stimulate the production of 20-HETE. VEGF and hypoxia induce the expression of CYP4A11 (a 20-HETE synthase) in EPCs. Furthermore, inhibitors of 20-HETE synthesis can block VEGF-induced endothelial cell proliferation and corneal neovascularization, indicating that 20-HETE acts as a necessary downstream mediator for some of VEGF's pro-angiogenic effects.

Role of Reactive Oxygen Species (ROS)

20-HETE stimulates the production of Reactive Oxygen Species (ROS) in endothelial cells through the activation of NADPH oxidase. This increase in ROS contributes to the angiogenic process by activating the PI3K/Akt signaling pathway and further increasing VEGF expression.

Quantitative Data on 20-HETE's Pro-Angiogenic Effects

The following tables summarize key quantitative findings from various studies, demonstrating the potent role of 20-HETE in promoting angiogenesis.

Table 1: In Vivo Effects of 20-HETE and its Inhibition

| Model System | Measurement | Observation | Fold/Percent Change | Reference |

| Mouse Hindlimb Ischemia | 20-HETE Production | Ischemia vs. Control | ~11.4-fold increase (91 ± 11 vs 8 ± 2 pg/mg) | |

| Mouse Matrigel Plug | Angiogenesis (EPC-mediated) | Control EPCs vs. EPCs + 20-HETE system inhibitor | 3.6 ± 0.2-fold increase by EPCs, markedly reduced by inhibitor | |

| Rat Cornea Assay | Angiogenesis | U251 Glioblastoma cells + HET0016 (20 µg) | 70% reduction in angiogenic response | |

| Rat Cornea Assay | Angiogenesis | VEGF + HET0016 | 80-90% inhibition |

Table 2: In Vitro Effects of 20-HETE on Endothelial and Progenitor Cells

| Cell Type | Measurement | Condition | Observation/Result | Reference |

| Human EPCs | CYP4A11 Expression | Hypoxia | ~1.4-fold increase | |

| Human EPCs | 20-HETE Production | VEGF Treatment | ~1.8-fold increase | |

| Human EPCs | Adhesion to Fibronectin | 20-HETE Treatment | 40 ± 5.6% increase | |

| Human EPCs | Adhesion to EC Monolayer | 20-HETE Treatment | 67 ± 10% increase | |

| Human EPCs | Gene Expression (Stemness) | 20-HETE Treatment | Oct4: 1.5-fold, Sox2: 2-fold, Nanog: 8.2-fold increases | |

| HUVECs | Cell Proliferation | 20-HETE (0.4–2.0 µM) | Significant increase after 18h |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to investigate the role of 20-HETE in angiogenesis.

Endothelial Cell Proliferation Assay

This assay quantifies the mitogenic effect of 20-HETE on endothelial cells.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in complete endothelial medium (e.g., EBM-2 with supplements) on standard tissue culture plates. Experiments are typically conducted with cells between passages 2 and 6.

-

Plating: HUVECs are seeded into 24- or 96-well plates and allowed to attach overnight.

-

Serum Starvation: To synchronize cells and reduce baseline proliferation, the complete medium is replaced with a serum-free medium (e.g., F-12K) for 24 hours.

-

Treatment: The serum-free medium is replaced with fresh serum-free medium containing various concentrations of 20-HETE (e.g., 0.4–2.0 µM) or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period, typically 18-24 hours.

-

Quantification: Cell proliferation is measured using standard methods such as MTT assay, BrdU incorporation assay, or direct cell counting.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

-

Plate Coating: Wells of a 24- or 96-well plate are coated with a basement membrane matrix (BME), such as Matrigel® or a similar reduced growth factor BME, and allowed to solidify at 37°C for at least 30 minutes.

-

Cell Preparation: Endothelial cells (e.g., HUVECs) are harvested and resuspended in a basal medium, often containing the test compounds (e.g., 20-HETE, inhibitors like HET0016, or antagonists like 20-HEDGE).

-

Plating: The cell suspension is added to the BME-coated wells.

-

Incubation: Plates are incubated at 37°C in a 5% CO2 incubator. Tube formation typically begins within 2-4 hours and is well-developed by 6-18 hours.

-

Visualization and Quantification: The formation of tube-like networks is observed and photographed using an inverted phase-contrast microscope. Quantitative analysis can be performed using software (e.g., ImageJ with an angiogenesis plugin) to measure parameters such as total tube length, number of junctions, and number of loops.

Aortic Ring Assay

This ex vivo assay provides a more complex model that retains the cellular heterogeneity and architecture of a blood vessel.

-

Aorta Dissection: The thoracic aorta is carefully dissected from a euthanized mouse or rat under sterile conditions and placed in a cold, sterile buffer (e.g., PBS or HBSS).

-

Ring Preparation: The aorta is cleaned of periadventitial fat and connective tissue. It is then cross-sectioned into uniform rings of approximately 1 mm in width.

-

Embedding: Each aortic ring is individually embedded in a 3D matrix such as collagen type I or BME within a well of a 24- or 48-well plate. A second layer of the matrix is often added to fully embed the ring.

-

Culture: The embedded rings are cultured in endothelial growth medium, which can be supplemented with test compounds. The medium is typically changed every 2-3 days.

-

Analysis: The outgrowth of microvessel sprouts from the aortic ring is monitored daily and imaged using a light microscope. Quantification is typically performed at a set time point (e.g., day 8-12) by measuring the area of sprouting or the length and number of sprouts.

LC/MS/MS Analysis of 20-HETE

This method allows for the precise quantification of 20-HETE production in tissues or cells.

-

Sample Preparation: Tissues (e.g., gracilis muscles) are surgically removed and homogenized on ice in a suitable buffer. Cell lysates or media can also be used.

-

Incubation: Samples are incubated with 1 mM NADPH for 1 hour at 37°C to facilitate the enzymatic production of 20-HETE.

-

Extraction: The reaction is stopped by acidification (e.g., with acetic acid). An internal standard (d6-20-HETE) is added for accurate quantification. The sample is then loaded onto a solid-phase extraction (SPE) column (e.g., C18). After washing, 20-HETE is eluted with methanol.

-

Analysis: The extracted sample is concentrated under nitrogen and analyzed using a triple quadrupole mass spectrometer combined with liquid chromatography (LC/MS/MS). 20-HETE is quantified using negative ionization in Multiple Reaction Monitoring (MRM) mode.

Conclusion

20-HETE is a potent, multifaceted regulator of angiogenesis and vasculogenesis. It acts through a dedicated receptor, GPR75, to activate critical pro-angiogenic signaling pathways, including the PI3K/Akt and MAPK/ERK cascades. Its intricate and synergistic relationship with the HIF-1α/VEGF axis places it at the center of both physiological and pathological neovascularization, particularly in response to ischemia. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further investigation. For drug development professionals, the enzymes that synthesize 20-HETE and the signaling pathways it activates represent promising targets for therapeutic intervention in a range of diseases, from promoting revascularization in ischemic tissues to inhibiting tumor growth and metastasis. Continued research into the nuanced roles of 20-HETE will undoubtedly uncover new opportunities for modulating vascular function for therapeutic benefit.

References

20-Hydroxyeicosatetraenoic Acid (20-HETE): A Technical Guide on its Role in Cell Proliferation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid (AA).[1] It is produced by the action of cytochrome P450 (CYP) ω-hydroxylases, primarily from the CYP4A and CYP4F families.[1][2][3] Initially recognized for its potent effects on vascular tone and renal function, 20-HETE has emerged as a critical signaling molecule involved in a diverse range of cellular processes, including inflammation, angiogenesis, and, most notably, cell proliferation.[4] Its role is particularly significant in pathological conditions such as cancer, where it promotes tumor growth and metastasis, and in vascular diseases characterized by abnormal cell growth.

This technical guide provides an in-depth overview of the synthesis of 20-HETE, its core signaling pathways that drive cell proliferation, quantitative data on its effects, and detailed experimental protocols for its study.

Synthesis of 20-HETE

The synthesis of 20-HETE is an intracellular process initiated by the release of arachidonic acid from membrane phospholipids. Specific enzymes of the cytochrome P450 superfamily, namely the CYP4A and CYP4F sub-families, then catalyze the ω-hydroxylation of arachidonic acid, a reaction that inserts a hydroxyl group at the terminal carbon, to form 20-HETE. In humans, CYP4A11 and CYP4F2 are the primary enzymes responsible for 20-HETE synthesis in tissues like the kidney and liver.

Caption: Biosynthesis pathway of 20-HETE from arachidonic acid.

Core Signaling Pathways in Cell Proliferation

20-HETE exerts its pro-proliferative effects by activating a complex network of intracellular signaling cascades. It can act through the G-protein coupled receptor GPR75 or via intracellular mechanisms to transactivate receptor tyrosine kinases and stimulate downstream pathways.

EGFR Transactivation and the MAPK/ERK Cascade

A primary mechanism for 20-HETE-induced mitogenesis involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process is often mediated by the activation of Src, a non-receptor tyrosine kinase. Upon phosphorylation, EGFR initiates the Ras-Raf-MEK-ERK signaling cascade, also known as the MAPK pathway. Activated ERK (Extracellular signal-Regulated Kinase) translocates to the nucleus to phosphorylate transcription factors, leading to the expression of genes that drive cell cycle progression and proliferation.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical mediator of 20-HETE's effects, particularly in promoting cell survival and proliferation in endothelial cells. Activation of this pathway protects cells from apoptosis and supports the metabolic changes necessary for cell growth.

VEGF and HIF-1α Signaling in Angiogenesis

20-HETE is a potent pro-angiogenic factor. It stimulates the expression and secretion of Vascular Endothelial Growth Factor (VEGF) and its upstream transcriptional regulator, Hypoxia-Inducible Factor-1 alpha (HIF-1α). 20-HETE can also lead to the phosphorylation and activation of the VEGF Receptor 2 (VEGFR2). This signaling is crucial for the proliferation and migration of endothelial cells, which are foundational processes in the formation of new blood vessels that support tumor growth.

Role of Reactive Oxygen Species (ROS)

20-HETE stimulates the production of Reactive Oxygen Species (ROS) through the activation of NADPH oxidase. These ROS molecules can act as second messengers, further amplifying pro-proliferative signals by activating the PI3K/Akt and MAPK pathways.

Caption: Key signaling pathways activated by 20-HETE to promote cell proliferation.

Quantitative Data on Proliferative Effects

The pro-proliferative effects of 20-HETE have been quantified in various cell types, primarily through the use of specific inhibitors of 20-HETE synthesis (e.g., HET0016) or 20-HETE antagonists (e.g., WIT002). The data underscores the critical role of 20-HETE in driving the proliferation of cancer cells.

| Cell Line / Model | Treatment | Effect on Proliferation | Reference |

| Human Renal Carcinoma (786-O) | HET0016 (10 µM) | 66% reduction in proliferation. | |

| Human Renal Carcinoma (769-P) | HET0016 (10 µM) | 40% reduction in proliferation. | |

| 9L Gliosarcoma | HET0016 | Efficiently inhibited cell proliferation. | |

| Noncystic Mouse Renal Cells | Overexpression of Cyp4a12 (a 20-HETE synthase) | Four- to five-fold increase in cell proliferation. | |

| Noncystic Mouse Renal Cells Overexpressing Cyp4a12 | 20-HETE synthesis inhibition | Proliferation increase was completely abolished. |

Key Experimental Protocols

To investigate the effects of 20-HETE on cell proliferation, several standard methodologies are employed. These include assays for cell viability (MTT), DNA synthesis (BrdU incorporation), and cell cycle distribution (Flow Cytometry).

MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Caption: Experimental workflow for the MTT cell proliferation assay.

Detailed Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 20-HETE, its agonists, or inhibitors. Include appropriate vehicle controls. Incubate for the desired period (e.g., 24-72 hours).

-

MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100 µL of DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

BrdU Incorporation Assay for DNA Synthesis

This assay detects active DNA synthesis by measuring the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells during the S-phase of the cell cycle.

Caption: Experimental workflow for the BrdU incorporation assay.

Detailed Protocol:

-

Cell Plating and Treatment: Plate and treat cells as described for the MTT assay.

-

BrdU Labeling: Add BrdU labeling solution to each well (final concentration 10 µM) and incubate for a period appropriate for the cell doubling time (e.g., 2-24 hours).

-

Fixation and Denaturation: Remove the labeling medium, and add a fixing/denaturing solution to the cells for 30 minutes at room temperature. This step is critical to expose the incorporated BrdU.

-

Antibody Incubation: Wash the wells with buffer. Add a specific anti-BrdU primary antibody and incubate for 1 hour at room temperature.

-

Detection: Wash the wells and add a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody. Incubate for 30-60 minutes.

-

Data Acquisition: For HRP-conjugated antibodies, add a substrate like TMB and measure the colorimetric output. For fluorescent antibodies, measure the fluorescence intensity.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for this analysis.

References

- 1. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation and inhibition of arachidonic acid omega-hydroxylases and 20-HETE formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Preliminary Studies on 20-HETE in Cardiovascular Disease

Introduction

20-hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid mediator produced from the metabolism of arachidonic acid (AA) by cytochrome P450 (CYP) enzymes.[1][2][3] It is a significant player in the cardiovascular system, recognized for its multifaceted effects on vascular tone, endothelial function, and cellular growth.[1][4] Elevated levels of 20-HETE have been clinically associated with a range of cardiovascular diseases (CVDs), including hypertension, myocardial infarction, stroke, and metabolic syndrome. Animal models with increased 20-HETE production often present with hypertension and increased susceptibility to cardiovascular injury, underscoring its pathological importance. This guide provides a comprehensive overview of the preliminary research on 20-HETE, focusing on its synthesis, signaling pathways, quantitative impact on cardiovascular parameters, and the experimental protocols used in its study.

Synthesis and Metabolism of 20-HETE

20-HETE is synthesized via the ω-hydroxylation of arachidonic acid. This reaction is primarily catalyzed by enzymes belonging to the CYP4A and CYP4F families.

-

In Humans: The predominant 20-HETE synthases are CYP4A11 and CYP4F2.

-

In Rodents: CYP4A1, CYP4A2, and CYP4A3 are the primary enzymes responsible for 20-HETE production.

The expression and activity of these enzymes are regulated by various factors, including hormones like androgens, vasoactive agents, and ischemic conditions. Once synthesized, 20-HETE can be further metabolized by cyclooxygenases (COXs) and other isomerases.

Role of 20-HETE in Cardiovascular Pathophysiology

20-HETE exerts a wide range of effects that contribute to the development and progression of cardiovascular diseases.

Vascular Tone and Blood Pressure

20-HETE is a potent vasoconstrictor, particularly in the renal and cerebral microcirculation. It increases vascular tone and peripheral resistance, contributing to hypertension. Its mechanisms include:

-

Inhibition of K+ Channels: In vascular smooth muscle cells (VSMCs), 20-HETE inhibits the large-conductance calcium-activated potassium (BKCa) channels. This leads to membrane depolarization, increased calcium entry through L-type calcium channels, and consequently, vasoconstriction.

-

Sensitization to Constrictors: It sensitizes VSMCs to various vasoconstrictors like angiotensin II (Ang II) and phenylephrine.

-

Interaction with the Renin-Angiotensin System (RAS): 20-HETE and the RAS are involved in a feed-forward mechanism. 20-HETE increases the expression and activity of angiotensin-converting enzyme (ACE) in endothelial cells, leading to higher levels of Ang II, which in turn can stimulate 20-HETE production.

Endothelial Dysfunction

Elevated 20-HETE levels are strongly associated with endothelial dysfunction. This is characterized by reduced bioavailability of nitric oxide (NO), a key vasodilator and vasoprotective molecule. 20-HETE contributes to this by:

-

eNOS Uncoupling: It promotes the uncoupling of endothelial nitric oxide synthase (eNOS) by causing the dissociation of its chaperone protein, heat shock protein 90 (HSP90). An uncoupled eNOS produces superoxide anions (O₂⁻) instead of NO.

-

Increased Oxidative Stress: 20-HETE stimulates the production of reactive oxygen species (ROS), such as superoxide, through the activation of NADPH oxidase. This increased oxidative stress further reduces NO bioavailability by scavenging it to form peroxynitrite.

Vascular Inflammation and Remodeling

20-HETE is a pro-inflammatory mediator that contributes to vascular remodeling, a hallmark of chronic hypertension and atherosclerosis.

-

Inflammation: It promotes the expression of adhesion molecules like ICAM-1 and VCAM-1 and stimulates the secretion of inflammatory cytokines, including IL-6. This facilitates the recruitment and adhesion of immune cells to the vascular wall.

-

Remodeling: 20-HETE induces vascular remodeling, characterized by an increased media-to-lumen ratio and collagen deposition in arteries, independent of its effects on blood pressure. In metabolic syndrome models, elevated 20-HETE activates matrix metalloproteinase 12 (MMP12), leading to elastin degradation and increased arterial stiffness.

Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions. 20-HETE has been identified as a pro-angiogenic factor. It stimulates the proliferation, migration, and tube formation of endothelial cells. The mechanisms involve the upregulation of pro-angiogenic molecules such as vascular endothelial growth factor (VEGF) and its receptor (VEGFR2), often mediated by hypoxia-inducible factor 1-alpha (HIF-1α) and increased ROS production.

Myocardial Infarction and Heart Failure

Preliminary studies link 20-HETE to ischemic cardiac injury.

-

Myocardial Infarction (MI): Clinical studies show an association between elevated 20-HETE levels and the incidence of MI. In animal models of ischemia/reperfusion injury, 20-HETE levels increase significantly. The use of 20-HETE synthesis inhibitors or antagonists has been shown to reduce myocardial infarct size, suggesting that 20-HETE exacerbates cardiac injury.

-

Cardiac Hypertrophy: 20-HETE is implicated in maladaptive cardiac hypertrophy. For instance, it mediates Ang II-induced cardiac hypertrophy.

Signaling Pathways of 20-HETE

20-HETE exerts its diverse effects by activating complex intracellular signaling cascades. The discovery of GPR75 as a 20-HETE receptor has provided a molecular basis for many of its actions.

Signaling in Vascular Smooth Muscle Cells (VSMCs)

In VSMCs, 20-HETE binding to GPR75 triggers a signaling cascade that leads to vasoconstriction.

Signaling in Endothelial Cells

In endothelial cells, 20-HETE signaling through GPR75 promotes endothelial dysfunction and a pro-inflammatory state.

Quantitative Data Summary

The following tables summarize key quantitative findings from preliminary studies on 20-HETE.

Table 1: Changes in 20-HETE Levels in Cardiovascular Disease Models

| Condition / Model | Species | Tissue/Fluid | Change in 20-HETE Level | Reference |

| Myocardial Ischemia/Reperfusion | Rat | Coronary Venous Plasma | Significant Increase | |

| Myocardial Ischemia/Reperfusion | MetS Rat (JCR) | Heart | 4-fold increase during reperfusion | |

| Androgen-Induced Hypertension | Rat | Renal Arteries | Increased | |

| Stable Atherosclerotic CVD | Human | Plasma | Positively associated with reduced FMD | |

| Cerebral Ischemia | Human, Rat | Plasma, Cerebral Tissue | Elevated |

Table 2: Effects of 20-HETE Inhibitors and Antagonists

| Agent | Type | Model | Key Quantitative Effect | Reference |

| 17-ODYA, DMMS | Synthesis Inhibitors | Animal (MI) | Marked reduction in myocardial infarct size | |

| HET0016 | Synthesis Inhibitor | SHR (stroke model) | Reduced cerebrovascular inflammation (TNFα, IL-1β, IL-6 mRNA) | |

| 20-HEDE | Antagonist | Rat (Androgen-induced HTN) | Abrogated changes in media-to-lumen ratio | |

| 20-SOLA | Antagonist | MetS Rat (JCR) with MI | Decreased MI size by ~65%; Reduced ROS by 90% | |

| Simvastatin | Synthesis Inhibitor | Human Liver Microsomes | Inhibited 20-HETE formation (IC50 = 10 µM) |

Experimental Protocols

This section details common methodologies used in 20-HETE research.

Measurement of 20-HETE Levels

-

Enzyme-Linked Immunosorbent Assay (ELISA): A common method for quantifying 20-HETE in biological samples. Cells or tissues are harvested and sonicated. 20-HETE is extracted using a solvent like ethyl acetate and then measured using a commercial ELISA kit according to the manufacturer's instructions. The plate is read at a specific wavelength (e.g., 450 nm).

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the absolute quantification of 20-HETE and other eicosanoids. It is considered the gold standard for measurement.

In Vitro Experiments

-

Cell Culture: Endothelial cells (e.g., human microvascular endothelial cells) and VSMCs are cultured and treated with 20-HETE, its agonists, or antagonists. Endpoints include measurement of NO production, ROS levels (e.g., using fluorescent probes), protein expression (Western blot), and gene expression (qPCR).

-

Isolated Vessel Studies (Wire Myography): Mouse aortic rings or other small arteries are mounted in a myograph system. The effects of 20-HETE on vascular tone are assessed by measuring isometric tension in response to vasoconstrictors (e.g., phenylephrine) and vasodilators (e.g., acetylcholine).

-

Microsome Experiments: Human liver or kidney microsomes are used to study the enzymatic synthesis of 20-HETE. The ability of compounds to inhibit 20-HETE formation is tested by incubating the microsomes with arachidonic acid and the test compound, followed by quantification of the 20-HETE produced.

In Vivo Animal Models

-

Hypertension Models:

-

Spontaneously Hypertensive Rat (SHR): A genetic model of hypertension with elevated endogenous 20-HETE production.

-

Androgen-Induced Hypertension: Rats or mice are treated with androgens like dihydrotestosterone (DHT) to induce hypertension, which is associated with increased vascular 20-HETE.

-

Transgenic Models: Mice with VSMC-specific overexpression of CYP4A12 (a 20-HETE synthase) are used to study the direct effects of elevated vascular 20-HETE.

-

-

Myocardial Infarction Models:

-

Coronary Artery Ligation: A common surgical procedure in rats or mice where a coronary artery (e.g., the left anterior descending artery) is temporarily or permanently occluded to induce ischemia and infarction. The effects of pharmacological agents (like 20-SOLA) administered at reperfusion can be studied.

-

-

Ischemia-Induced Angiogenesis Models:

-

Hindlimb Ischemia Model: Unilateral ligation of the femoral artery in mice or rats is performed to induce ischemia in the limb. Blood flow recovery is then monitored over time (e.g., using Laser Doppler perfusion imaging) to assess angiogenesis.

-

Pharmacological Tools

-

Synthesis Inhibitors:

-

HET0016: A selective inhibitor of 20-HETE synthesis.

-

17-Octadecynoic acid (17-ODYA): A non-selective inhibitor of CYP-mediated arachidonic acid metabolism.

-

-

Antagonists:

-

This compound: A 20-HETE antagonist used to block its vascular actions.

-

20-SOLA: A water-soluble 20-HETE antagonist suitable for in vivo administration.

-

Conclusion and Future Directions

Preliminary studies have firmly established 20-HETE as a critical mediator in cardiovascular health and disease. Its roles as a potent vasoconstrictor, an inducer of endothelial dysfunction and inflammation, and a modulator of cardiac injury highlight its significance in the pathophysiology of hypertension, atherosclerosis, and myocardial infarction. The elucidation of its signaling pathways and the identification of its receptor, GPR75, have opened new avenues for therapeutic intervention.

The availability of specific synthesis inhibitors and receptor antagonists has been instrumental in validating these pathways in preclinical models. These pharmacological tools have demonstrated potential for reducing infarct size, mitigating vascular inflammation, and improving endothelial function. Future research should focus on the clinical translation of these findings, exploring the therapeutic efficacy of targeting the 20-HETE pathway in human cardiovascular diseases. Further investigation into the upstream regulators of 20-HETE synthesis and the full spectrum of its downstream signaling targets will be crucial for developing highly specific and effective treatments.

References

- 1. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of 20-HETE in cardiovascular diseases and its risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]

A Comprehensive Technical Guide to the Discovery and Synthesis of 20-Hydroxyeicosatetraenoic Acid (20-HETE)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

20-Hydroxyeicosatetraenoic acid (20-HETE) is a biologically active lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) ω-hydroxylases.[1] Initially identified for its role in regulating vascular tone and renal function, 20-HETE is now implicated in a wide array of physiological and pathophysiological processes, including hypertension, stroke, myocardial infarction, and cancer.[2][3][4] It acts as a potent vasoconstrictor in the renal and cerebral microcirculations and plays a complex, sometimes conflicting, role in sodium transport and blood pressure regulation.[5] The discovery of its specific G protein-coupled receptor, GPR75, has provided a molecular basis for its diverse signaling functions. This guide provides an in-depth overview of the discovery, enzymatic synthesis, signaling pathways, and experimental methodologies pertinent to the study of 20-HETE, serving as a critical resource for professionals in biomedical research and drug development.

Discovery of 20-HETE

The journey to understanding 20-HETE began approximately three decades ago with studies focused on the mechanisms of pressure natriuresis—the process by which increased renal perfusion pressure leads to decreased sodium reabsorption. Researchers observed that this response was altered in hypertensive models like the spontaneously hypertensive rat (SHR) and the Dahl salt-sensitive (S) rat. A key finding was that arachidonic acid could be metabolized not just by cyclooxygenase and lipoxygenase, but also by renal CYP enzymes to form 20-HETE.

Initial hypotheses posited that elevated renal vascular production of 20-HETE contributed to hypertension in SHR by increasing renal vascular tone, while a deficiency in its formation in Dahl S rats enhanced tubular sodium reabsorption, leading to salt-sensitive hypertension. These early discoveries, connecting a previously overlooked metabolic pathway to the fundamental regulation of blood pressure, launched a new field of investigation into the vascular and renal effects of CYP-derived eicosanoids.

Biosynthesis of 20-HETE

20-HETE is synthesized intracellularly from arachidonic acid (AA) through the action of CYP ω-hydroxylases. This process primarily involves enzymes from the CYP4A and CYP4F subfamilies, which catalyze the introduction of a hydroxyl group at the terminal (omega) carbon of the arachidonic acid molecule. In humans, CYP4A11 and CYP4F2 are the principal enzymes responsible for 20-HETE formation in the liver and kidney. The expression and activity of these enzymes are regulated by various factors, including hormones, cytokines, and disease states, making the 20-HETE pathway a dynamic component of cellular signaling.

Signaling Pathways and Mechanisms of Action

The biological effects of 20-HETE are mediated through complex signaling cascades that are cell-type specific. The identification of GPR75 as a high-affinity receptor for 20-HETE has been a major breakthrough in understanding its mechanism of action.

Vascular Smooth Muscle Cell (VSMC) Signaling

In VSMCs, 20-HETE acts as a potent vasoconstrictor. This effect is primarily mediated by the inhibition of the large-conductance, calcium-activated potassium (KCa) channels. Binding of 20-HETE to GPR75 activates a Gαq/11-protein, leading to a cascade involving Phospholipase C (PLC) and Protein Kinase C (PKC). PKC activation inhibits KCa channels, causing membrane depolarization, which in turn opens L-type calcium channels, leading to Ca2+ influx and muscle contraction.

Endothelial Cell Signaling

In endothelial cells, 20-HETE is associated with endothelial dysfunction. It stimulates the production of reactive oxygen species (ROS), such as superoxide, by activating NADPH oxidase. This signaling cascade involves the GPR75 receptor, c-Src, and subsequent transactivation of the epidermal growth factor receptor (EGFR). Downstream activation of the MAPK/ERK pathway leads to NADPH oxidase activation. The resulting increase in ROS can uncouple endothelial nitric oxide synthase (eNOS), reducing nitric oxide (NO) bioavailability and impairing endothelium-dependent vasodilation.

Renal Tubule Signaling

In the kidney, 20-HETE has a natriuretic effect by inhibiting sodium transport in both the proximal tubule (PT) and the thick ascending loop of Henle (TALH). It inhibits the Na+/K+-ATPase in the PT and the Na+-K+-2Cl- cotransporter in the TALH. This dual action reduces sodium reabsorption, which can contribute to lowering blood pressure. Deficiencies in renal 20-HETE production are linked to salt-sensitive hypertension.

Pharmacological Modulation of the 20-HETE Pathway

The development of selective pharmacological tools has been crucial for elucidating the roles of 20-HETE. These include synthesis inhibitors, receptor antagonists, and stable agonists.

| Compound Class | Compound Name | Mechanism of Action | Selectivity/Notes | IC50 / Activity |

| Synthesis Inhibitor | HET0016 | Selective inhibitor of 20-HETE formation (ω-hydroxylase inhibitor). | High selectivity for 20-HETE synthesis over EET synthesis. | N/A |

| Synthesis Inhibitor | 17-Octadecynoic acid (17-ODYA) | Suicide substrate inhibitor of 20-HETE formation. | Also inhibits the formation of EETs. | N/A |

| Synthesis Inhibitor | Sesamin | Inhibits CYP4F2, a major 20-HETE synthesizing enzyme. | More potent against CYP4F2 than CYP4A11. | CYP4F2: 1.9 µmol/L; CYP4A11: >150 µmol/L |

| Synthesis Inhibitor | 1-Aminobenzotriazole (ABT) | Non-selective CYP inhibitor. | Reduces both 20-HETE and EET formation. | N/A |

| Receptor Antagonist | 20-HEDGE | Antagonist of 20-HETE's vascular actions. | A stable analog that blocks 20-HETE signaling. | N/A |

| Agonist | 20-5,14-HEDE | Stable 20-HETE analog that acts as an agonist. | Used to mimic the effects of endogenous 20-HETE. | N/A |

Experimental Protocols

Protocol for In Vitro Synthesis of 20-HETE via Microsomes

This protocol describes the synthesis of 20-HETE from arachidonic acid using renal or liver microsomes, which are rich in CYP enzymes.

Materials:

-

Human liver or renal microsomes

-

Potassium phosphate buffer (250 mM, pH 7.4)

-

Arachidonic acid (substrate)

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Sulfuric acid (0.8% v/v) for quenching

-

Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

-

Prepare a reaction mixture containing 1 mg of microsomal protein in 1 ml of potassium phosphate buffer.

-

Add the NADPH regenerating system components: 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 0.8 U glucose-6-phosphate dehydrogenase, and 6.6 mM MgCl2.

-

Initiate the reaction by adding 0.2 mM arachidonic acid to the mixture.

-

Incubate the reaction at 30-37°C with shaking for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding 0.5 ml of 0.8% sulfuric acid to lower the pH.

-

Extract the lipids from the mixture using an organic solvent like ethyl acetate.

-

Evaporate the solvent under nitrogen and reconstitute the residue in a suitable solvent for analysis.

Protocol for Quantification of 20-HETE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of 20-HETE in biological samples.

Materials:

-

Biological sample (plasma, urine, tissue homogenate)

-

Deuterated 20-HETE internal standard (e.g., d6-20-HETE)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

-

LC-MS/MS system (e.g., Agilent 1200SL coupled to an AB Sciex 4000 QTrap).

-

C18 reverse-phase HPLC column

-

Mobile phase solvents (e.g., acetonitrile, water, formic acid).

Procedure:

-

Sample Preparation: To a known volume of the biological sample, add the deuterated internal standard.

-

Extraction: Perform lipid extraction using either SPE or liquid-liquid extraction to isolate eicosanoids and remove interfering substances.

-

Chromatography: Inject the extracted sample onto a C18 reverse-phase column. Elute the analytes using a gradient of mobile phase solvents. A typical gradient might involve acetonitrile and water with 0.02% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transition for 20-HETE (e.g., m/z 319.2 → 275.2) and its internal standard.

-

Quantification: Calculate the concentration of 20-HETE in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion and Future Directions

The discovery of 20-HETE has unveiled a critical signaling pathway in cardiovascular and renal physiology. Synthesized by CYP4A and CYP4F enzymes, it exerts powerful effects on vascular tone and renal sodium handling, primarily through its receptor GPR75. The conflicting reports of its pro- and anti-hypertensive actions highlight the complexity of its roles, which are likely context- and tissue-dependent. The availability of potent and selective inhibitors, antagonists, and agonists has been instrumental in dissecting these functions and offers promising therapeutic avenues. Future research should focus on further clarifying the tissue-specific regulation of 20-HETE synthesis, exploring the full range of its receptor-mediated signaling, and translating the extensive preclinical findings into clinical applications for hypertension, ischemic diseases, and cancer.

References

- 1. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]

- 2. ahajournals.org [ahajournals.org]

- 3. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 5. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

GPR75 Receptor and 20-HETE Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor 75 (GPR75) has emerged from its orphan status as a critical regulator in numerous physiological and pathological processes, including cardiovascular function, metabolism, and oncology.[1][2] The primary endogenous agonist for this receptor is 20-hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450-derived metabolite of arachidonic acid.[1][3] The activation of GPR75 by 20-HETE initiates a cascade of signaling events, predominantly through Gαq/11 coupling, leading to profound cellular responses.[4] Consequently, the antagonism of this pathway presents a promising therapeutic strategy for a range of diseases. This guide provides an in-depth overview of the GPR75/20-HETE signaling axis, the pharmacological tools used to modulate it—with a focus on antagonists such as 20-hydroxyeicosa-6(Z), 15(Z)-dienoic acid and other synthetic analogs—and detailed protocols for its investigation.

The GPR75 Receptor and its Endogenous Ligand 20-HETE

GPR75 is a class A rhodopsin-like GPCR that is widely expressed in various tissues, including the vasculature, kidney, brain, and prostate. For years, it was classified as an orphan receptor until studies identified 20-HETE as a high-affinity endogenous ligand.

20-HETE Biosynthesis: 20-HETE is produced from arachidonic acid primarily by cytochrome P450 enzymes of the CYP4A and CYP4F families. Its production is often localized in vascular smooth muscle and is stimulated by factors such as angiotensin II and endothelin. This localized synthesis allows 20-HETE to act as a potent vasoactive lipid, influencing vascular tone and cellular proliferation.

GPR75 Signaling Pathways

The binding of 20-HETE to GPR75 predominantly activates Gαq/11-dependent signaling pathways. However, a secondary pathway involving c-Src-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR) has also been thoroughly described.

2.1 Gαq/11-PLC-Calcium Mobilization Pathway Upon 20-HETE binding, GPR75 undergoes a conformational change that facilitates the dissociation of the Gαq/11 subunit. This subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG mediate many of the downstream effects, such as vascular smooth muscle contraction.

2.2 EGFR Transactivation Pathway In endothelial cells, 20-HETE-bound GPR75 can also initiate signaling through a G-protein-independent mechanism. The receptor associates with GPCR-kinase interacting protein-1 (GIT1), which facilitates the release and activation of c-Src. Activated c-Src then phosphorylates and transactivates the EGFR. This leads to the activation of downstream cascades, including the MAPK and NF-κB pathways, which are implicated in cell proliferation, inflammation, and endothelial dysfunction.

Pharmacological Antagonism of the 20-HETE/GPR75 Axis

The user's query specifically mentioned "20-HEDE." While this compound itself is not prominently described as a GPR75 antagonist in the literature, a structurally related dienoic acid analog, 20-hydroxyeicosa-6(Z), 15(Z)-dienoic acid (referred to as 6,15-20-HEDE) , is a known competitive antagonist of 20-HETE's vascular effects. This section will focus on this compound and other well-characterized synthetic antagonists that directly target the GPR75 receptor.

These antagonists function by binding to GPR75, thereby preventing the binding and subsequent activation by 20-HETE. This blockade inhibits downstream signaling, including increases in intracellular calcium, IP-1 accumulation, and β-arrestin recruitment.

Key GPR75 receptor antagonists include:

-

6,15-20-HEDE : A competitive antagonist that blocks the vasoconstrictor actions of 20-HETE.

-

AAA (N-disodium succinate-20-hydroxyeicosa-6(Z),15(Z)-diencarboxamide) : A potent, water-soluble antagonist that directly binds to GPR75, preventing 20-HETE-induced signaling and cell migration. It has been shown to reverse GPR75-mediated phosphorylation of EGFR, NF-κB, and Akt.

-

19-HEDE amide (sodium 19(R)-hydroxyeicosa-5(Z), 14(Z)-dienoyl-L-aspartate) : A GPR75 receptor antagonist that impairs 20-HETE-induced cell migration and invasion.

-

20-SOLA (2,5,8,11,14,17-hexaoxanonadecan-19-yl 20-hydroxyeicosa-6(Z),15(Z)-dienoate) : A water-soluble antagonist that demonstrates potent inhibition of GPR75 activity.

It is important to distinguish receptor antagonists from synthesis inhibitors like HET0016 (N-hydroxy-N′-(4-butyl-2-methylphenyl)formamidine) , which acts by selectively inhibiting the CYP4A enzymes that produce 20-HETE, thereby reducing the levels of the agonist available to activate the receptor.

Data Presentation: Quantitative Ligand-Receptor Interactions

The following tables summarize the available quantitative data for key agonists and antagonists of the GPR75 receptor.

Table 1: Agonist Binding and Potency

| Compound | Assay Type | Parameter | Value | Cell Line | Reference |

|---|---|---|---|---|---|

| 20-HETE | Surface Plasmon Resonance | KD | 1.56 x 10-10 M | - | |

| 20-HETE | Calcium Mobilization | EC50 | 1.23 x 10-9 M | EA.hy926 |

| 20-5,14-HEDE | Calcium Mobilization | EC50 | 6.91 x 10-10 M | EA.hy926 | |

Table 2: Antagonist Potency

| Compound | Assay Type | Parameter | Value | Cell Line | Reference |

|---|---|---|---|---|---|

| 20-SOLA | Calcium Mobilization | IC50 | 8.06 x 10-10 M | EA.hy926 | |

| AAA | Calcium Mobilization | IC50 | 5.36 x 10-10 M | EA.hy926 |

| 19(R)-HEDGE | Calcium Mobilization | IC50 | 6.72 x 10-9 M | EA.hy926 | |

Table 3: Synthesis Inhibitor Potency

| Compound | Target Enzyme | Parameter | Value | System | Reference |

|---|---|---|---|---|---|

| HET0016 | CYP4A1 | IC50 | 17.7 nM | Recombinant | |

| HET0016 | CYP4A2 | IC50 | 12.1 nM | Recombinant |

| HET0016 | CYP4A (Human) | IC50 | 8.9 nM | Renal Microsomes | |

Experimental Protocols

Investigating the GPR75/20-HETE axis involves a variety of binding and functional assays. Below are detailed methodologies for key experiments.

5.1 Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective : To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of ligands to purified GPR75.

-

Methodology :

-

Immobilization : Purified, detergent-solubilized GPR75 protein is immobilized onto a sensor chip surface (e.g., CM5 chip via amine coupling).

-

Analyte Injection : A series of concentrations of the analyte (e.g., 20-HETE or an antagonist) in a suitable running buffer (containing detergent to maintain receptor integrity) is flowed over the chip surface.

-

Association/Dissociation Monitoring : The change in refractive index at the surface, measured in Response Units (RU), is monitored in real-time. An increase in RU corresponds to the analyte binding (association phase). Switching back to running buffer allows for the measurement of the analyte unbinding (dissociation phase).

-

Data Analysis : The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

-

5.2 FLIPR-Based Calcium Mobilization Assay

-

Objective : To measure GPR75 activation (agonism) or inhibition (antagonism) by quantifying changes in intracellular calcium concentration.

-

Methodology :

-

Cell Culture : HEK293T or HTLA cells stably or transiently overexpressing GPR75 are seeded into 96- or 384-well black-walled, clear-bottom microplates.

-

Dye Loading : Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a buffered salt solution for approximately 1 hour at 37°C. The dye enters the cells and is cleaved to its active, calcium-sensitive form.

-

Compound Preparation : A separate compound plate is prepared with serial dilutions of agonists (e.g., 20-HETE) or antagonists. For antagonist mode, cells are pre-incubated with the antagonist compounds for 15-30 minutes before the agonist is added.

-

Measurement : The cell plate and compound plate are placed into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument's integrated fluidics system adds the compounds to the cell plate while simultaneously exciting the dye with a laser and recording fluorescent emissions over time.

-

Data Analysis : The change in fluorescence intensity (ΔRFU) reflects the change in intracellular calcium. For agonists, concentration-response curves are generated to determine EC50 values. For antagonists, the inhibition of the agonist response is used to calculate IC50 values.

-

5.3 PRESTO-Tango β-Arrestin Recruitment Assay

-

Objective : To measure ligand-induced GPR75 activation via a G-protein-independent pathway by quantifying the recruitment of β-arrestin to the receptor.

-

Methodology :

-

Assay Principle : The assay uses a GPR75 receptor fused to a transcription factor (e.g., tTA) and a separate reporter construct where β-arrestin is fused to a protease. Ligand binding recruits the β-arrestin-protease to the receptor, cleaving the transcription factor, which then translocates to the nucleus to drive the expression of a reporter gene (e.g., luciferase).

-

Cell Culture and Transfection : HTLA cells, which contain the luciferase reporter construct, are transfected with the GPR75-tango plasmid.

-

Ligand Stimulation : Transfected cells are treated with various concentrations of the test ligand (e.g., 20-HETE, CCL5) for several hours (e.g., 12-24 hours) to allow for reporter gene expression.

-

Luminescence Measurement : A luciferase substrate (e.g., luciferin) is added to the cells, and the resulting luminescence is measured using a plate reader.

-

Data Analysis : An increase in luminescence relative to vehicle-treated cells indicates β-arrestin recruitment. Data is typically normalized and plotted to generate concentration-response curves.

-

References

The Role of 20-HETE in Vascular Tone and Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent vasoactive lipid that plays a critical role in the regulation of vascular tone and blood pressure. Synthesized predominantly by CYP4A and CYP4F enzymes within the vascular smooth muscle of resistance arteries, 20-HETE is a powerful vasoconstrictor and a key mediator in the pathogenesis of hypertension. It exerts its effects through a complex network of signaling pathways, primarily by increasing intracellular calcium in vascular smooth muscle cells, promoting endothelial dysfunction, and interacting with the renin-angiotensin system. This guide provides an in-depth examination of the synthesis, signaling mechanisms, and physiological effects of 20-HETE, with a focus on quantitative data from preclinical models and detailed experimental protocols for its study.

Core Concepts: Synthesis and Mechanism of Action

20-HETE is produced from the ω-hydroxylation of arachidonic acid by CYP enzymes of the 4A and 4F families.[1] Its production in vascular smooth muscle is stimulated by vasoconstrictor agents such as angiotensin II, endothelin, and norepinephrine.[2] The primary pro-hypertensive actions of 20-HETE stem from its ability to directly induce vasoconstriction and sensitize blood vessels to other contractile stimuli.

The principal mechanisms of 20-HETE-induced vasoconstriction involve:

-

Inhibition of Potassium Channels: 20-HETE blocks the large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[2] This inhibition leads to membrane depolarization.

-

Activation of Calcium Channels: The resulting depolarization activates voltage-dependent L-type calcium channels, leading to an influx of extracellular Ca2+ and an increase in cytosolic [Ca2+].[3] 20-HETE has also been shown to activate TRPC6 channels, further contributing to Ca2+ influx.[3]

-

Sensitization of the Contractile Apparatus: 20-HETE can activate Rho kinase, which increases the phosphorylation of myosin light chain, thereby enhancing the sensitivity of the contractile machinery to Ca2+.

-

Protein Kinase C (PKC) Activation: The signaling cascade for vasoconstriction is dependent on the activation of Protein Kinase C (PKC).

Furthermore, 20-HETE contributes to endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS), which reduces nitric oxide (NO) bioavailability and increases the production of reactive oxygen species (ROS). This impairment of endothelium-dependent vasodilation exacerbates its vasoconstrictor effects.

Signaling Pathways

The signaling cascades initiated by 20-HETE are central to its effects on vascular tone. The diagrams below illustrate the synthesis pathway and the primary mechanism of vasoconstriction.

Quantitative Data on the Effects of 20-HETE Modulation

The pro-hypertensive effects of 20-HETE have been quantified in numerous preclinical models. The following tables summarize key findings on how inhibiting 20-HETE synthesis or action affects blood pressure and vascular function.

Table 1: Effect of 20-HETE Synthesis Inhibitors on Blood Pressure

| Animal Model | Treatment (Dose, Duration) | Systolic BP (Control) | Systolic BP (Treated) | Diastolic BP (Control) | Diastolic BP (Treated) | Reference(s) |

| Spontaneously Hypertensive Rat (SHR) | HET0016 (10 mg/kg, 5 days) | 191 ± 6 mmHg | 149 ± 8 mmHg | Not Reported | Not Reported | |

| Wistar-Kyoto Rat (WKY) | HET0016 (10 mg/kg, 5 days) | 115 ± 4 mmHg | No significant change | Not Reported | Not Reported | |

| JCR Rat (Metabolic Syndrome) | 20-SOLA (Antagonist) | 182 ± 3 mmHg | 145 ± 3 mmHg | 123 ± 4 mmHg | 120 ± 3 mmHg | |

| JCR Rat (Metabolic Syndrome) | 20-HEDGE (Antagonist) | 182 ± 3 mmHg | 149 ± 2 mmHg | 123 ± 4 mmHg | 124 ± 2 mmHg | |

| RUPP Rat (Preeclampsia Model) | HET0016 (1 mg/kg/day, GD 14-18) | 122 ± 3 mmHg | 110 ± 2 mmHg | Not Reported | Not Reported | |

| Myh11-4a12 Mouse (VSM CYP4A12 Overexpression) | AAA (Receptor Blocker, 12 days) | 145 ± 2 mmHg | ~127 mmHg (normalized) | Not Reported | Not Reported |

Data are presented as mean ± SEM.

Table 2: Quantitative Effects of 20-HETE on Vascular and Channel Activity

| Parameter | Experimental System | Treatment | Result | Reference(s) |

| Vasoconstriction | Isolated pressurized cat middle cerebral arteries | 1 µM 20-HETE | -29 ± 8% change in diameter | |

| K+ Current Inhibition | Canine basilar artery smooth muscle cells | 30 nM 20-HETE | -37.5 ± 7.0% inhibition of peak K+ current | |

| K+ Current Inhibition | Canine basilar artery smooth muscle cells | 100 nM 20-HETE | -61.5 ± 4.8% inhibition of peak K+ current | |

| Renal Blood Flow Autoregulation | Rat Kidney (in vivo) | 17-ODYA (33 nmol/min) | Autoregulation impaired | |

| 20-HETE Synthesis Inhibition (IC50) | Rat renal microsomes | HET0016 | 35.2 ± 4.4 nM | |

| 20-HETE Synthesis Inhibition (IC50) | Human renal microsomes | HET0016 | 8.9 ± 2.7 nM |

Experimental Protocols

Reproducible and accurate measurement of 20-HETE's effects is critical for research and development. This section provides detailed methodologies for key experiments.

Protocol for Isolated Pressurized Artery Myography

This protocol is used to assess the direct effect of 20-HETE on vascular tone in isolated resistance arteries.

Workflow Diagram:

Methodology:

-

Vessel Isolation: Euthanize the animal (e.g., rat, mouse) and carefully dissect the target artery (e.g., middle cerebral artery, mesenteric artery) in ice-cold physiological salt solution (PSS).

-

Mounting: Transfer the isolated artery segment (approx. 2-3 mm length) to a pressure myograph chamber filled with PSS. Mount the vessel onto two opposing glass cannulas and secure with sutures.

-

Equilibration: Superfuze the vessel with oxygenated (95% O2, 5% CO2) PSS at 37°C until spontaneous myogenic tone develops. The PSS composition is typically (in mmol/L): 141.9 NaCl, 4.7 KCl, 1.12 KH2PO4, 1.7 MgSO4, 2.8 CaCl2, 10 HEPES, 5 Dextrose, pH 7.4.

-

Pressurization: Set the intraluminal pressure to a physiologically relevant level (e.g., 60-80 mmHg for cerebral arteries) with no flow.

-

Drug Application: Once a stable baseline diameter is achieved, add 20-HETE to the superfusate in a cumulative, concentration-dependent manner (e.g., 1 nM to 1 µM). Allow the vessel to stabilize at each concentration before recording the diameter.

-

Passive Diameter Measurement: At the end of the experiment, determine the maximal passive diameter by superfusing the vessel with a Ca2+-free PSS containing an NO donor (e.g., 10 µM sodium nitroprusside, SNP) and an EGTA (2 mmol/L) to chelate calcium.

-

Data Analysis: Express the vasoconstriction at each 20-HETE concentration as a percentage of the maximal passive diameter or as a percentage change from the baseline diameter.

Protocol for In Vivo Blood Pressure Measurement via Radio-Telemetry

This is the gold standard for chronic, continuous blood pressure monitoring in conscious, unrestrained animals.

Methodology:

-

Anesthesia and Preparation: Anesthetize the rat and place it in dorsal recumbency. Shave and disinfect the ventral abdomen.

-

Transmitter Implantation: Make a midline abdominal incision to expose the abdominal aorta. The body of the telemetric device is placed in the abdominal cavity and sutured to the abdominal wall.

-

Catheter Insertion: Temporarily occlude the aorta. Use a needle to create an entry point and insert the transmitter's catheter into the abdominal aorta, guiding it upstream. Secure the catheter with tissue adhesive.

-

Recovery: Close the incision and allow the animal to recover fully from surgery (typically 7-10 days) before starting measurements.

-

Data Acquisition: House the animal in its home cage placed on a receiver. The transmitter is activated magnetically. Record blood pressure and heart rate continuously. Data is transmitted wirelessly to a computer for analysis.

Protocol for Whole-Cell Patch Clamp of BKCa Channels

This electrophysiological technique allows for the direct measurement of 20-HETE's effect on ion channel activity in isolated vascular smooth muscle cells.

Methodology:

-

Cell Isolation: Isolate single vascular smooth muscle cells from the desired artery (e.g., cerebral artery) using enzymatic digestion.

-

Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-4 MΩ. Fill the pipette with an intracellular solution, typically containing (in mM): 140 KCl, 1.8 CaCl2, 1 MgCl2, 5 EGTA, 2 MgATP.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.

-

Voltage Clamp: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV). Apply a series of voltage steps (e.g., from -80 mV to +80 mV) to elicit outward K+ currents.

-

20-HETE Application: Record baseline BKCa currents. Perfuse the cell with an extracellular solution containing the desired concentration of 20-HETE (e.g., 30-100 nM) and repeat the voltage-step protocol.

-

Data Analysis: Measure the peak current amplitude at each voltage step before and after 20-HETE application. Calculate the percentage of current inhibition.

Conclusion and Future Directions